molecular formula C9H18ClNO B1434147 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride CAS No. 1630907-15-1

2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride

Cat. No.: B1434147
CAS No.: 1630907-15-1
M. Wt: 191.7 g/mol
InChI Key: IPPAJSQRTPSFIT-UHFFFAOYSA-N
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Description

2-Methyl-7-azaspiro[35]nonan-2-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride typically involves the following steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction. This can be done using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Cyclization: Using automated reactors to carry out the cyclization reaction efficiently.

    Continuous Hydroxylation: Employing continuous flow reactors for the hydroxylation step to ensure consistent product quality.

    Salt Formation: Using controlled addition of hydrochloric acid to form the hydrochloride salt, followed by crystallization and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The spiro structure allows for nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, leading to inhibition or activation of specific pathways.

    Pathways Involved: It can modulate neurotransmitter pathways, making it useful in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-7-azaspiro[3.5]nonane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    7-Azaspiro[3.5]nonan-2-ol: Lacks the methyl group, which can affect its biological activity and chemical reactivity.

Uniqueness

2-Methyl-7-azaspiro[35]nonan-2-ol hydrochloride is unique due to its spiro structure combined with the presence of both a hydroxyl group and a methyl group

Biological Activity

2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride is a spirocyclic compound characterized by its unique molecular structure, which includes a nitrogen atom and hydroxyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and antimicrobial properties.

  • Molecular Formula : C₉H₁₈ClNO
  • Molecular Weight : 191.698 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1630907-15-1

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, which is crucial for binding to biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Neurotransmitter Modulation : It has potential applications in modulating neurotransmitter systems, which is beneficial in treating neurological disorders such as Alzheimer's disease and depression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious diseases.

Antimicrobial Properties

Research indicates that this compound displays notable antimicrobial effects against various pathogens. This activity is attributed to its structural features that allow it to penetrate microbial membranes effectively.

Neurological Applications

The compound has been evaluated for its potential in treating neurological disorders:

  • Binding Affinity Studies : Investigations into its binding affinity to the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme show promise in enhancing therapeutic efficacy against cancer cells .

Case Studies

  • NQO1 Binding Study :
    • A study demonstrated that modifications of the spirocyclic structure can enhance binding affinities to NQO1, suggesting a pathway for developing more effective anticancer agents .
    • The introduction of spiro linkers improved biochemical potency significantly.
  • Antimicrobial Testing :
    • Experimental data revealed that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Methyl-7-azaspiro[3.5]nonane Lacks hydroxyl group; less reactiveLimited biological activity
7-Azaspiro[3.5]nonan-2-ol Lacks methyl group; affects reactivityReduced potency compared to 2-Methyl variant

Properties

IUPAC Name

2-methyl-7-azaspiro[3.5]nonan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8(11)6-9(7-8)2-4-10-5-3-9;/h10-11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPAJSQRTPSFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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